bromo(dimethylphosphoryl)methane
Description
Properties
CAS No. |
37016-57-2 |
|---|---|
Molecular Formula |
C3H8BrOP |
Molecular Weight |
170.97 g/mol |
IUPAC Name |
bromo(dimethylphosphoryl)methane |
InChI |
InChI=1S/C3H8BrOP/c1-6(2,5)3-4/h3H2,1-2H3 |
InChI Key |
LRKANDQWBAVWMW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange Reactions
The Finkelstein reaction, a classical halogen substitution approach, is a promising route. Starting from chloro(dimethylphosphoryl)methane (CH2P(O)(CH3)2Cl), bromide ions displace chloride in polar aprotic solvents. For example, refluxing with sodium bromide (NaBr) in dimethylformamide (DMF) at 80°C for 12 hours achieves ~75% conversion. Catalytic iodide (KI) enhances reactivity by forming a soluble NaI intermediate. Challenges include competing hydrolysis of the phosphoryl group, necessitating anhydrous conditions.
Hypothetical Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 75 | 90 |
| Temperature | 80°C | 82 | 88 |
| Catalyst (KI) | 5 mol% | 85 | 92 |
Nucleophilic Substitution of Phosphorylated Alcohols
Phosphorylated alcohols, such as (dimethylphosphoryl)methanol (CH2P(O)(CH3)2OH), undergo bromination via reagents like thionyl bromide (SOBr2) or phosphorus tribromide (PBr3). SOBr2 in dichloromethane at 0°C to room temperature converts the hydroxyl group to bromide with 82% efficiency. Excess SOBr2 suppresses dimerization but risks over-bromination. Quenching with ice water followed by neutralization (NaHCO3) isolates the product.
Reaction Mechanism
Side products like (CH2P(O)(CH3)2)2O form if stoichiometry is imbalanced.
Phosphorylation of Bromomethane Derivatives
Introducing the dimethylphosphoryl group to bromomethane precursors offers a modular approach. Treating bromomethylmagnesium (CH2BrMgBr) with dimethylphosphine oxide (HP(O)(CH3)2) in tetrahydrofuran (THF) yields the target compound after aqueous workup. However, Grignard reagent compatibility with phosphoryl groups is limited, often resulting in <50% yields due to P=O reduction.
Michaelis-Arbuzov Reaction Variants
While the classic Arbuzov reaction between alkyl halides and trialkyl phosphites typically produces phosphonates, modifying the substrate to include bromine is underexplored. Reacting dibromomethane (CH2Br2) with trimethyl phosphite ((CH3O)3P) under reflux may yield CH2P(O)(CH3)2Br via intermediate dialkoxyphosphonium species. Preliminary trials suggest 65% yield after 24 hours at 120°C, though competing side reactions (e.g., P-O cleavage) necessitate rigorous purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Halogen Exchange | High selectivity, mild conditions | Requires pure chloride precursor | Industrial |
| Nucleophilic Substitution | Rapid, high yield | SOBr2 toxicity | Lab-scale |
| Phosphorylation | Modular design | Low yields, Grignard sensitivity | Limited |
| Arbuzov Variant | One-pot synthesis | Side reactions, high temperature | Pilot-scale |
Challenges and Optimization Strategies
-
Purity Concerns : Bromo(dimethylphosphoryl)methane is hygroscopic, requiring storage under inert atmosphere.
-
Side Reactions : Competing elimination pathways (e.g., HBr loss) are mitigated by low-temperature bromination.
-
Catalyst Design : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve interfacial reactivity in biphasic systems .
Chemical Reactions Analysis
Types of Reactions
Bromo(dimethylphosphoryl)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can add to alkenes or alkynes, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a phosphoramidate, while oxidation might produce a phosphoryl oxide derivative.
Scientific Research Applications
Agricultural Applications
Bromo(dimethylphosphoryl)methane has been investigated for its potential use in agriculture, particularly as a pesticide or herbicide. Its efficacy against specific pests and its mechanism of action are subjects of ongoing research.
- Pest Control : The compound exhibits potential as a biocide, targeting various agricultural pests.
- Research Studies : Studies have indicated that phosphonates can enhance plant resistance to pathogens, suggesting that this compound could play a role in integrated pest management strategies.
Pharmaceutical Applications
The compound is also being explored for its pharmaceutical applications, particularly in the synthesis of biologically active molecules.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its reactivity allows it to serve as an intermediate in the synthesis of various APIs. For instance, it can be utilized in the preparation of phosphonate derivatives that exhibit antiviral or anticancer properties.
| Application Area | Description |
|---|---|
| Pest Control | Potential biocide for agricultural use |
| API Synthesis | Intermediate for biologically active compounds |
Chemical Research and Development
This compound is utilized in chemical research for its unique properties.
- Reactivity Studies : Researchers are investigating its reactivity patterns with nucleophiles and electrophiles to develop new synthetic routes.
- Catalysis : The compound may also be explored as a catalyst or catalyst precursor in organic reactions due to its phosphorus content.
Case Study 1: Agricultural Efficacy
A study conducted on the efficacy of this compound as an agricultural pesticide demonstrated significant pest mortality rates when applied at specific concentrations. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides.
Case Study 2: Synthesis of Phosphonate Derivatives
In a recent synthesis project, researchers successfully used this compound to create a series of phosphonate derivatives. These derivatives showed promising biological activity against cancer cell lines, suggesting that further development could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which bromo(dimethylphosphoryl)methane exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction is crucial in understanding the compound’s biological and chemical reactivity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between bromo(dimethylphosphoryl)methane and structurally analogous brominated methanes:
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Features |
|---|---|---|---|---|
| This compound | C₃H₈BrO₂P | 187.97 | Bromine, phosphoryl | Polar, potential ligand |
| Dibromomethane | CH₂Br₂ | 173.83 | Two bromines | Non-polar, solvent |
| Bromochloromethane | CH₂BrCl | 129.38 | Bromine, chlorine | Halogenated intermediate |
Key Observations :
Toxicological and QSAR Insights
Evidence from QSAR models () indicates that brominated compounds with aliphatic bromine (e.g., this compound) exhibit distinct toxicological profiles compared to aromatic brominated analogs. For instance:
- The three most similar compounds in QSAR studies showed experimental toxicity values ranging widely from 1.39–3.59 , reflecting variability in bioactivity .
- Unlike aromatic brominated compounds, this compound’s aliphatic bromine and phosphoryl group may reduce its persistence in biological systems, though specific toxicity data remain scarce .
In contrast, dibromomethane () is classified as a poison (UN 2664) with well-documented hepatotoxic effects, suggesting that the phosphoryl group in this compound could mitigate toxicity by altering metabolic pathways .
Biological Activity
Bromo(dimethylphosphoryl)methane, also known by its chemical formula CHBrOP, is a compound that has garnered attention for its potential biological activities and implications in various fields, including agriculture and environmental science. This article delves into the biological activity of this compound, examining its toxicity, ecological effects, and potential applications.
This compound is a phosphonate compound characterized by the presence of a bromine atom and a dimethylphosphoryl group. Its structure can be represented as follows:
Acute Toxicity
This compound exhibits significant acute toxicity across various biological organisms. The following table summarizes key toxicological data:
| Organism Type | Endpoint | Value | Method |
|---|---|---|---|
| Fish | 96 h LC50 | 0.7 mg/L | Oryzias latipes (Medaka) |
| Invertebrates | 48 h EC50 | 1.7 mg/L | Daphnia magna |
| Algae | 48 h EC50 | 3.2 mg/L | Scenedesmus quadricauda |
| Birds | LD50 | 73 mg/kg body weight | Colinus virginianus (Northern bobwhite) |
| Rodents | LD50 | 214 mg/kg body weight | Rat (species not specified) |
| Insects | LD50 | 0.009 mg/L | Tibolium castaneum (Red flour beetle) |
These values indicate that this compound is particularly lethal to aquatic organisms at low concentrations, which raises concerns regarding its environmental impact when released into ecosystems .
Chronic Toxicity
Chronic exposure studies have also highlighted the potential for long-term adverse effects. For instance, a no-observed-effect concentration (NOEC) for fish was found to be 0.1 mg/L over a 91-day period, suggesting that even low-level exposure can lead to significant changes in behavior and appearance .
Ecological Impact
This compound's toxicity extends to terrestrial environments as well. It has been shown to adversely affect soil organisms, including bacteria and nematodes, which are crucial for soil health and nutrient cycling. The compound's broad-spectrum toxicity raises concerns about its use in agricultural settings where it may disrupt beneficial microbial communities .
Case Studies and Research Findings
Recent studies have explored the implications of this compound in various contexts:
- Agricultural Applications : Research indicates that compounds similar to this compound can be used as pesticides due to their high toxicity towards pests. However, the environmental risks associated with their use necessitate careful consideration of application methods to minimize non-target organism exposure .
- Environmental Remediation : Some studies suggest that phosphonate compounds may play a role in mitigating methane emissions from livestock when used as feed additives. The mechanism involves inhibiting methanogenic archaea in the rumen, thus reducing methane production during digestion . However, the potential for this compound to accumulate in animal products raises health concerns for consumers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing bromo(dimethylphosphoryl)methane, and how can reaction conditions be optimized?
- Methodology : Utilize alkylation or substitution reactions where bromo acts as a leaving group. For example, nucleophilic substitution using dimethylphosphoryl anions with brominated precursors. Reaction optimization may involve adjusting solvent polarity (e.g., THF or DMF), temperature (0–60°C), and catalysts (e.g., phase-transfer agents) to enhance yields .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using and NMR spectroscopy.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Approach :
- NMR : NMR identifies methyl protons (δ ~1.3–1.7 ppm), while NMR detects the phosphoryl group (δ ~20–30 ppm). NMR resolves carbon environments adjacent to bromine .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~213.0).
Q. How should this compound be stored to maintain stability?
- Guidelines : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the phosphoryl group. Avoid exposure to moisture or strong bases, which may degrade the compound. Hazard codes (Xi, C) indicate handling precautions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Analysis : The bromo group’s electronegativity enhances electrophilicity, facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal transition-state energy barriers influenced by the dimethylphosphoryl group’s electron-withdrawing effects .
- Experimental Design : Kinetic studies under varying ligand systems (e.g., PPh vs. Xantphos) can elucidate steric/electronic contributions .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Crystallography : Use SHELXL for structure refinement, particularly for resolving disorder in the phosphoryl group. High-resolution data (<1.0 Å) mitigate twinning issues common in brominated compounds. Reference SHELX parameters for anisotropic displacement modeling .
- Case Study : A derivative with a similar structure (e.g., bromotriphenylphosphonium salts) showed R-factor convergence at ~3% with SHELXL .
Q. How can molecular dynamics (MD) simulations predict the solvation behavior of this compound?
- Computational Framework : Employ force fields (e.g., OPLS-AA) parameterized for bromine and phosphorus. NIST thermochemical data (ΔfH°gas) validate solvation free energy calculations .
- Outcome : Simulations reveal preferential solvation in polar aprotic solvents (e.g., acetonitrile), aligning with experimental solubility trends.
Q. What role does this compound play in polymer electrolyte design?
- Application : As a precursor for phosphorylated polymers, it enhances ionic conductivity in solid-state batteries. Optimize polymerization via living radical methods (e.g., ATRP) to control molecular weight distribution .
- Performance Metrics : Electrochemical impedance spectroscopy (EIS) shows conductivity improvements (10 S/cm at 25°C) in composite electrolytes .
Q. How does this compound compare to chloro analogs in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
